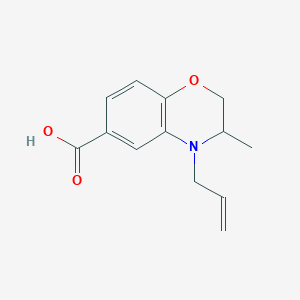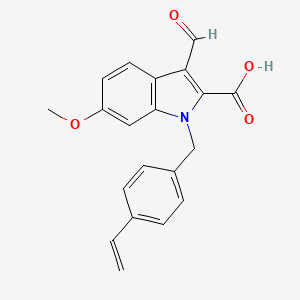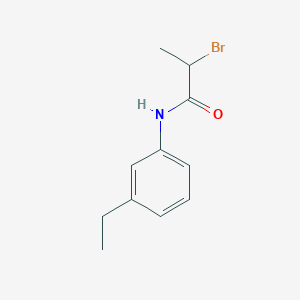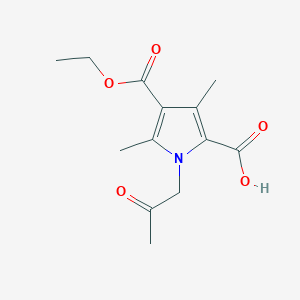
4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Vue d'ensemble
Description
4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (AMBDC) is an important organic compound used in a variety of scientific research applications. It is a highly versatile compound that has been used in the synthesis of various molecules, as well as in the study of biochemical and physiological effects. AMBDC is of particular interest due to its unique chemical structure and its ability to interact with a range of biological molecules.
Applications De Recherche Scientifique
Biological Activity Studies
- Synthesis and Biological Activity : Benzoxazine derivatives, including those structurally related to 4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, have been synthesized from eugenol and investigated for their biological activity. The brine shrimp lethality test (BST) showed that certain derivatives exhibit toxicity, indicating potential for bioactivity research (Rudyanto et al., 2014).
Thermoset Formation and Thermomechanical Properties
- Synthesis and Characterization for Thermosets : Novel benzoxazine monomers containing allyl groups have been synthesized and used to create thermosets with excellent thermomechanical properties. These thermosets show higher thermal stability and maintain their storage moduli at higher temperatures compared to polybenzoxazines without allyl groups (Agag & Takeichi, 2003).
Enzymatic Resolution and Stereochemistry
- Lipase-catalyzed Resolution : The enantioselective deacetylation of benzoxazine derivatives, similar to 4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, has been achieved through lipase-catalyzed reactions. This process is crucial for producing optically enriched compounds, important in stereochemistry and pharmaceutical applications (Prasad et al., 2006).
Antibacterial Activity
- Antibacterial Activity Evaluation : 1,4-Benzoxazine analogues have been synthesized and evaluated for their antibacterial activity against various bacterial strains. Some compounds demonstrated significant activity, highlighting the potential of benzoxazine derivatives in developing new antibacterial agents (Kadian et al., 2012).
Catalysis and Polymerization
- Catalysis in Polymerization : The reaction of benzoxazine-based phenolic resins with carboxylic acids and phenols as catalysts has been studied. Insights from this research are relevant for understanding the polymerization processes of benzoxazines and their applications in material science (Dunkers & Ishida, 1999).
Propriétés
IUPAC Name |
3-methyl-4-prop-2-enyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-6-14-9(2)8-17-12-5-4-10(13(15)16)7-11(12)14/h3-5,7,9H,1,6,8H2,2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEIFSKKRQIAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1CC=C)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B1392574.png)


![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)
![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)
![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)

![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)

